molecular formula C18H29N3O2 B1669778 Dalcotidine CAS No. 120958-90-9

Dalcotidine

Cat. No. B1669778
M. Wt: 319.4 g/mol
InChI Key: SVCQBXMFONNZHX-UHFFFAOYSA-N
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Description

Dalcotidine is a member of piperidines . It is also known by other names such as KU-1257 and 1-ethyl-3-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]urea . It has the molecular formula C18H29N3O2 .


Molecular Structure Analysis

Dalcotidine has a molecular weight of 319.4 g/mol . Its IUPAC name is 1-ethyl-3-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]urea . The InChI code is InChI=1S/C18H29N3O2/c1-2-19-18(22)20-10-7-13-23-17-9-6-8-16(14-17)15-21-11-4-3-5-12-21/h6,8-9,14H,2-5,7,10-13,15H2,1H3,(H2,19,20,22) .


Physical And Chemical Properties Analysis

Dalcotidine has a molecular weight of 319.4 g/mol . Its exact mass is 319.22597718 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 8 .

Scientific Research Applications

  • Metabolomics Studies

    • Application : Dalcotidine is used in the PhenoMeNal (Phenome and Metabolome aNalysis) project, a comprehensive and standardized e-infrastructure that supports data processing and analysis workflows for data generated by metabolomics studies .
    • Methods : The infrastructure is generic and can be used for other 'omics studies and non-clinical applications if needed. Its flexible compute-to-data approach facilitates workflows to be run within local secured environments .
    • Results : PhenoMeNal is particularly relevant to the systematic analysis of biobanks data, e.g., NMR-based sample quality control .
  • Digestive System Disorders

    • Application : Dalcotidine has been studied as a small molecule drug for the treatment of digestive system disorders . It acts as a Histamine H2 receptor antagonist .
    • Methods : The drug was administered to rats with acetic acid-induced chronic gastric ulcers. The drug was administered from the 5th to the 153rd day after the ulcer induction and then discontinued to the 238th day .
    • Results : The KU-1257 groups (KU-1257 is another name for Dalcotidine) showed much lower recurrence and relapse rates of ulcers than the control and cimetidine groups .

Future Directions

While specific future directions for Dalcotidine are not available, it is known that Kyorin was conducting phase III clinical trials with Dalcotidine .

properties

IUPAC Name

1-ethyl-3-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-2-19-18(22)20-10-7-13-23-17-9-6-8-16(14-17)15-21-11-4-3-5-12-21/h6,8-9,14H,2-5,7,10-13,15H2,1H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCQBXMFONNZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048806
Record name Dalcotidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dalcotidine

CAS RN

120958-90-9
Record name N-Ethyl-N′-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120958-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dalcotidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120958909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dalcotidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DALCOTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9968S2UKFJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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